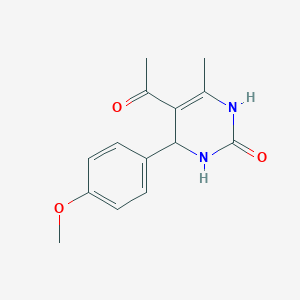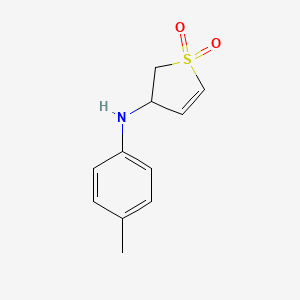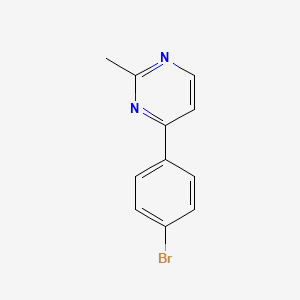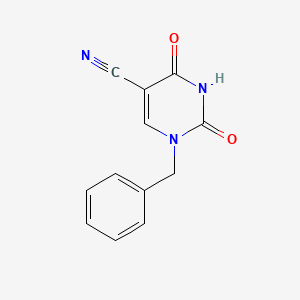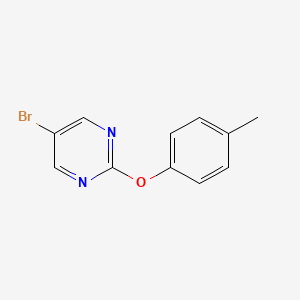
5-Bromo-2-(p-tolyloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-Bromo-2-(p-tolyloxy)pyrimidine" is a brominated pyrimidine derivative. Pyrimidines are a class of nitrogen-containing heterocycles that are important in many biological processes, as they are components of nucleic acids. Brominated pyrimidines, in particular, have been studied for their potential applications in medicinal chemistry and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of bromo-pyrimidine analogs has been explored in various studies. For instance, a series of 5-bromo-pyrimidine derivatives were synthesized from 5-bromo-2,4-dichloro pyrimidine, which involved multi-step reactions and were characterized using spectral data . Another study reported the synthesis of a 5-(4-bromophenyl)-4,6-dichloropyrimidine from commercially available methyl 2-(4-bromophenyl) acetate through a three-step process . These methods highlight the versatility of bromo-pyrimidine compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of brominated pyrimidines has been investigated using various spectroscopic techniques. For example, the crystal and molecular structure of a related compound, (E)-5-(2-bromovinyl-2'-deoxyuridine), was determined using diffractometer reflections and refined by least-squares, revealing conformational features similar to thymidine . Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, have been used to study the molecular geometry, vibrational wavenumbers, and electronic properties of 5-bromo-2-hydroxy pyrimidine .
Chemical Reactions Analysis
Bromo-pyrimidine derivatives can undergo various chemical reactions. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines were prepared and reacted with elemental bromine to give 5-bromo derivatives . These reactions demonstrate the reactivity of the bromo group in pyrimidine chemistry and its utility in synthesizing more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-pyrimidine derivatives have been studied using computational methods and experimental techniques. Density functional theory (DFT) calculations have been employed to predict the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of these compounds . Additionally, the antimicrobial activities and interactions with DNA of some bromo-pyrimidine derivatives have been evaluated, indicating their potential biological relevance .
Applications De Recherche Scientifique
Spectroscopic and Computational Analysis
5-Bromo-2-hydroxy pyrimidine, closely related to 5-Bromo-2-(p-tolyloxy)pyrimidine, has been studied for its molecular geometry, vibrational wavenumbers, and electronic properties through spectroscopic and computational methods. This compound exhibits interesting properties like charge transfer within the molecule and has been evaluated for non-linear optical properties and molecular electrostatic energy, indicating its potential in materials science and electronics (Chandralekha et al., 2020).
Molecular Docking Study
A molecular docking study of 5-bromo-2-hydroxy pyrimidine suggests its potential for binding affinity and activity, which is significant in the context of drug design and biochemical applications (Chandralekha et al., 2020).
Tagging DNA Synthesis
5-Bromo-2-deoxyuridine, a derivative of brominated pyrimidines, is used for tagging dividing cells in DNA synthesis studies. It has been utilized in biomedical research areas like stem cell research, cancer biology, and parasitology (Cavanagh et al., 2011).
Insights into Cellular Mechanisms
5-Bromo-2-deoxyuridine is also instrumental in understanding cellular mechanisms in the development of the central nervous system across various animals. It has provided essential insights but also requires cautious interpretation due to its potential toxic effects when used in high or repeated doses (Martí-Clúa, 2021).
Synthesis and Structural Studies
5-Bromo-2,4-di-t-butoxypyrimidine, another closely related compound, has been synthesized and analyzed for its structure, contributing to the understanding of pyrimidine derivatives and their potential applications (Brown et al., 1968).
Chemical Reactivity Studies
The reactivity patterns of bromonucleosides, including 5-bromo-2-deoxyuridine, have been studied in the context of photochemical and radiation chemical reactions. These studies are significant in understanding DNA damage and repair mechanisms (Zdrowowicz et al., 2015).
Safety and Hazards
Safety data sheets indicate that 5-Bromo-2-(p-tolyloxy)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Propriétés
IUPAC Name |
5-bromo-2-(4-methylphenoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-2-4-10(5-3-8)15-11-13-6-9(12)7-14-11/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKGJYAPWQZYJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394542 |
Source


|
| Record name | 5-bromo-2-(p-tolyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(p-tolyloxy)pyrimidine | |
CAS RN |
887430-90-2 |
Source


|
| Record name | 5-Bromo-2-(4-methylphenoxy)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887430-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-2-(p-tolyloxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


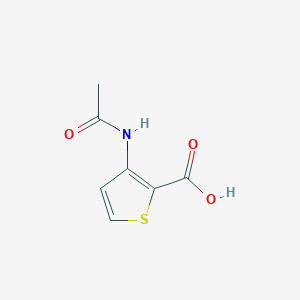

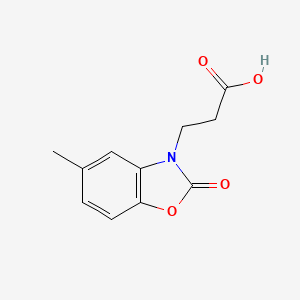
![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)
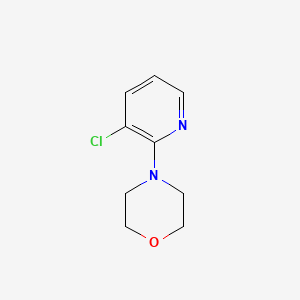
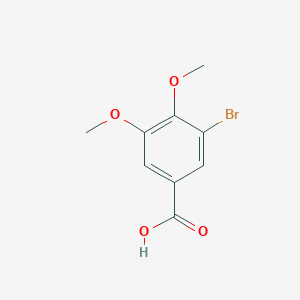
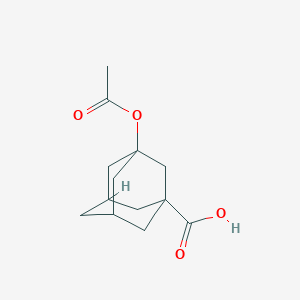
![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)
